molecular formula C27H18N4O6 B11549259 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11549259
M. Wt: 494.5 g/mol
InChI Key: JTNFJXRGSPMRSI-UHFFFAOYSA-N
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Description

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a dinitrophenoxy group, and a methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with a suitable aldehyde under acidic conditions. The dinitrophenoxy group is introduced via a nitration reaction, where phenol is treated with a mixture of concentrated nitric and sulfuric acids. The final step involves the formation of the Schiff base by reacting the dinitrophenoxy-substituted benzaldehyde with the benzoxazole derivative in the presence of a suitable catalyst, such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s fluorescent properties are likely due to the conjugated system within its structure, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another compound with a similar functional group used in various chemical reactions.

Uniqueness

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its combination of a benzoxazole ring, dinitrophenoxy group, and methylidene linkage, which confer distinct chemical and physical properties not found in simpler analogs.

Properties

Molecular Formula

C27H18N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)phenyl]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C27H18N4O6/c1-17-5-7-19(8-6-17)27-29-23-14-20(9-11-25(23)37-27)28-16-18-3-2-4-22(13-18)36-26-12-10-21(30(32)33)15-24(26)31(34)35/h2-16H,1H3

InChI Key

JTNFJXRGSPMRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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